Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate
Overview
Description
Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyridine ring fused with a pyrazine ring, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
The synthesis of ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyrazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Its unique structure makes it an attractive candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine. While these compounds share a similar core structure, they exhibit different biological activities. For example, pyrrolo[1,2-a]pyrazine derivatives are more active as antibacterial, antifungal, and antiviral agents, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show more kinase inhibitory activity . This highlights the uniqueness of this compound in its specific applications and activities.
Properties
IUPAC Name |
ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGTQJGBDODSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N=CC=C2)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325922 | |
Record name | ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-86-9 | |
Record name | NSC521768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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